Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate
Overview
Description
Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H24N2O3 and its molecular weight is 256.34 g/mol. The purity is usually 95%.
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Mechanism of Action
Piperidine, a six-membered ring with one nitrogen atom, is a common structure in many pharmaceuticals and plays a significant role in drug design . Similarly, pyrrolidine, a five-membered ring with one nitrogen atom, is also a common structure in many pharmaceuticals.
The specific activities of a compound depend on its structure and the functional groups it contains. In general, piperidine and pyrrolidine derivatives can interact with various biological targets, leading to different therapeutic effects. These can include anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
The mode of action of these compounds can vary widely, depending on their specific structures and the targets they interact with. They can act by binding to specific receptors, inhibiting enzymes, or interacting with other biological molecules .
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely. Factors that can influence the pharmacokinetics include the compound’s chemical structure, its formulation, and the route of administration .
The action of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, its ability to reach its target, and its overall efficacy .
Biochemical Analysis
Biochemical Properties
Ethyl 3-(4-hydroxypiperidin-1-yl)-3-methylpyrrolidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, compounds with a substituted 4-piperidinol core, like this compound, have been found to be potent antagonists of the human H(3) receptor . This interaction suggests that the compound may influence neurotransmitter release and other neurological processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives, including this compound, have shown potential in modulating calcium mobilization in cells . This modulation can impact various cellular functions, including muscle contraction, neurotransmission, and cell growth.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperidine derivatives, such as this compound, are known to interact with various receptors and enzymes, leading to significant pharmacological effects . These interactions can result in the inhibition or activation of specific pathways, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in vitro and in vivo. For instance, the stability of piperidine derivatives, including this compound, is crucial for their sustained activity and effectiveness in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that piperidine derivatives can exhibit threshold effects, with low doses producing therapeutic effects and high doses potentially causing toxic or adverse effects . Understanding the dosage-response relationship is essential for optimizing the compound’s use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, piperidine derivatives undergo hydroxylation, oxidation, and conjugation reactions, which are essential for their biotransformation and elimination from the body . These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for predicting the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and the modulation of cellular processes.
Properties
IUPAC Name |
ethyl 3-(4-hydroxypiperidin-1-yl)-3-methylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-3-18-12(17)14-9-6-13(2,10-14)15-7-4-11(16)5-8-15/h11,16H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAORKQKJTABAMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)(C)N2CCC(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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